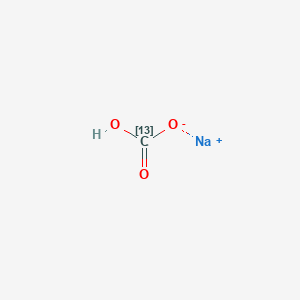
Sodium hydrogencarbonate-13C
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hydrogencarbonate-13C is typically synthesized by reacting carbon-13 isotope-labeled carbon dioxide gas with sodium hydroxide. The specific preparation method involves the preparation of carbon-13 isotopes, which needs to be carried out in a laboratory or a specialized facility .
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of carbon-13 labeled carbon dioxide with sodium hydroxide under specific conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hydrogencarbonate-13C undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: It reacts with acids to produce carbon dioxide, water, and the corresponding salt.
Substitution Reactions: It can participate in substitution reactions where the bicarbonate ion is replaced by other anions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used to react with this compound.
Heat: Decomposition reactions typically require heating to temperatures above 300°C.
Major Products:
Decomposition: Sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: Carbon dioxide, water, and the corresponding salt.
Applications De Recherche Scientifique
Sodium hydrogencarbonate-13C has a wide range of applications in scientific research, including:
NMR and MRI Studies: It is used as a probe for NMR and MRI-based pH imaging, enabling large signal gains for low-toxicity hyperpolarized carbon-13 pH imaging.
Metabolic Studies: It is used to study lactate metabolism and other metabolic processes in biological systems.
Stable Isotope Labeling: It is used for carbon-13 labeling of amino acids and other compounds for compound-specific stable isotope analysis.
Reaction Mechanism Studies: It is used to predict reaction mechanisms in selective hydrogenation reactions.
Mécanisme D'action
The mechanism of action of sodium hydrogencarbonate-13C involves its role as a systemic alkalizer. It increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis . In NMR and MRI applications, it acts as a probe, providing enhanced imaging capabilities due to the carbon-13 isotope .
Comparaison Avec Des Composés Similaires
- Sodium carbonate-13C
- Sodium formate-13C
- Carbon dioxide-13C
Comparison: Sodium hydrogencarbonate-13C is unique due to its specific isotopic labeling, which makes it particularly useful in NMR and MRI studies. Compared to sodium carbonate-13C and sodium formate-13C, it has distinct applications in pH imaging and metabolic studies .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
IUPAC Name |
sodium;hydroxyformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMBOGNXHQVGW-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.999 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)



